![molecular formula C8H6BrNO B2563662 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine CAS No. 1488558-53-7](/img/structure/B2563662.png)
2-Bromo-3-(prop-2-yn-1-yloxy)pyridine
Overview
Description
“2-Bromo-3-(prop-2-yn-1-yloxy)pyridine” is a chemical compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 . It is used in research .
Synthesis Analysis
A method for the synthesis of (prop-2-ynyloxy) benzene derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . This method could potentially be applied to the synthesis of “2-Bromo-3-(prop-2-yn-1-yloxy)pyridine”.Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(prop-2-yn-1-yloxy)pyridine” consists of a pyridine ring with a bromo group at the 2-position and a prop-2-yn-1-yloxy group at the 3-position .Chemical Reactions Analysis
The terminal alkynes in compounds like “2-Bromo-3-(prop-2-yn-1-yloxy)pyridine” can undergo oxidative alkyne–alkyne coupling under Atom Transfer Radical Polymerization (ATRP) conditions, resulting in polymers with bimodal molecular weight distributions .Scientific Research Applications
Synthesis of Indole Derivatives
2-Bromo-3-(prop-2-yn-1-yloxy)pyridine: is utilized in the synthesis of various indole derivatives. These derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The indole scaffold is a crucial component in many synthetic drug molecules, binding with high affinity to multiple receptors, which is essential for developing new therapeutic agents .
Grignard Reactions
This compound is involved in Grignard reactions, which are pivotal for creating new chemical bonds. For instance, it reacts with 1-Chloro-1,1,2,2,2-pentamethyldisilane to form products that are valuable in the synthesis of organometallic compounds . These reactions are fundamental in the development of materials and chemicals used in various industrial applications.
Polymerization Initiators
In polymer science, 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine serves as an initiator for atom transfer radical polymerization (ATRP), particularly in the polymerization of styrene . It helps control the polymerization kinetics and molecular weight distribution, which is critical for producing polymers with desired properties.
properties
IUPAC Name |
2-bromo-3-prop-2-ynoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEBINVULARNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(N=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(prop-2-yn-1-yloxy)pyridine |
Synthesis routes and methods
Procedure details
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